Ethyl naphtho[2,1-d]thiazole-2-carboxylate
Overview
Description
Ethyl naphtho[2,1-d]thiazole-2-carboxylate is a heterocyclic compound that contains a thiazole ring fused to a naphthalene moiety.
Preparation Methods
The synthesis of ethyl naphtho[2,1-d]thiazole-2-carboxylate typically involves the reaction of naphtho[2,1-d]thiazole-2-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction conditions often require heating and the use of a catalyst to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl naphtho[2,1-d]thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the naphthalene ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl naphtho[2,1-d]thiazole-2-carboxylate has several scientific research applications:
Organic Electronics: It is used in the synthesis of luminescent materials for organic light-emitting diodes (OLEDs) due to its ability to transport charge carriers and its luminescent properties.
Medicinal Chemistry: This compound and its derivatives have shown potential as bioactive molecules with antibacterial, antifungal, and anticancer activities.
Material Science: It is explored for its use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl naphtho[2,1-d]thiazole-2-carboxylate in biological systems involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl naphtho[2,1-d]thiazole-2-carboxylate can be compared with other similar compounds, such as:
Naphtho[1,2-d]thiazole-2-carboxylic acid: This compound has a similar structure but with a different fusion pattern of the thiazole ring to the naphthalene moiety.
2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities and are structurally related to this compound. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct electronic and biological properties.
Properties
IUPAC Name |
ethyl benzo[g][1,3]benzothiazole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-2-17-14(16)13-15-11-8-7-9-5-3-4-6-10(9)12(11)18-13/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKOLCKLYPDYCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)C3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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